molecular formula C₁₈H₂₆F₃N₆O₈P B1144572 N-[6-(2,2,2-Trifluoroacetamido)hexyl]adenosine 5'-(dihydrogen phosphate) CAS No. 66060-76-2

N-[6-(2,2,2-Trifluoroacetamido)hexyl]adenosine 5'-(dihydrogen phosphate)

Cat. No. B1144572
CAS RN: 66060-76-2
M. Wt: 542.4
InChI Key:
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Description

N-[6-(2,2,2-Trifluoroacetamido)hexyl]adenosine 5'-(dihydrogen phosphate), commonly referred to as N6-TFA-Adenosine-5'-phosphate (N6-TFA-APP), is an adenosine analog that has been extensively studied as a potential therapeutic agent due to its ability to interact with a variety of biological targets. N6-TFA-APP is a synthetic compound that has been developed to mimic the structure and function of naturally occurring adenosine. This compound has been used in a variety of scientific studies to investigate its potential therapeutic applications and its mechanism of action.

Scientific Research Applications

N-[6-(2,2,2-Trifluoroacetamido)hexyl]adenosine 5'-(dihydrogen phosphate) has been studied in a variety of scientific research applications. It has been used to investigate the mechanism of action of adenosine receptor agonists and antagonists, to study the effects of adenosine on the cardiovascular system, and to investigate the potential therapeutic applications of adenosine analogs. N-[6-(2,2,2-Trifluoroacetamido)hexyl]adenosine 5'-(dihydrogen phosphate) has also been used to investigate the effects of adenosine on synaptic plasticity, learning and memory, and to investigate the role of adenosine in pain modulation.

Mechanism Of Action

N-[6-(2,2,2-Trifluoroacetamido)hexyl]adenosine 5'-(dihydrogen phosphate) is an adenosine analog that binds to and activates adenosine receptors. Adenosine receptors are G-protein coupled receptors that are involved in a variety of physiological processes, including the regulation of cardiac contractility, pain modulation, and synaptic plasticity. Activation of adenosine receptors by N-[6-(2,2,2-Trifluoroacetamido)hexyl]adenosine 5'-(dihydrogen phosphate) leads to the stimulation of various intracellular signaling pathways, which can lead to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects
N-[6-(2,2,2-Trifluoroacetamido)hexyl]adenosine 5'-(dihydrogen phosphate) has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the expression of a variety of genes involved in the regulation of cardiac contractility, pain modulation, and synaptic plasticity. It has also been shown to increase the activity of a variety of enzymes involved in the regulation of energy metabolism and cell growth. In addition, N-[6-(2,2,2-Trifluoroacetamido)hexyl]adenosine 5'-(dihydrogen phosphate) has been shown to reduce inflammation and to protect against oxidative stress.

Advantages And Limitations For Lab Experiments

N-[6-(2,2,2-Trifluoroacetamido)hexyl]adenosine 5'-(dihydrogen phosphate) has several advantages for use in laboratory experiments. It is commercially available and relatively inexpensive, and it is stable and non-toxic. It also has a high affinity for adenosine receptors, which allows it to be used to study the effects of adenosine in a variety of biological systems. However, N-[6-(2,2,2-Trifluoroacetamido)hexyl]adenosine 5'-(dihydrogen phosphate) also has some limitations. It has a short half-life in vivo, which limits its usefulness in long-term studies. In addition, it has been shown to have some off-target effects, which can complicate the interpretation of the results of experiments.

Future Directions

The potential therapeutic applications of N-[6-(2,2,2-Trifluoroacetamido)hexyl]adenosine 5'-(dihydrogen phosphate) are still being investigated. Future studies should focus on developing more specific and potent adenosine analogs that can be used to target specific adenosine receptors. In addition, future studies should focus on investigating the potential of N-[6-(2,2,2-Trifluoroacetamido)hexyl]adenosine 5'-(dihydrogen phosphate) to treat a variety of diseases, including cardiovascular diseases, neurodegenerative diseases, and cancer. Finally, future studies should focus on investigating the potential of N-[6-(2,2,2-Trifluoroacetamido)hexyl]adenosine 5'-(dihydrogen phosphate) to modulate the immune system and to reduce inflammation.

Synthesis Methods

N-[6-(2,2,2-Trifluoroacetamido)hexyl]adenosine 5'-(dihydrogen phosphate) can be synthesized from commercially available adenosine-5'-monophosphate (AMP) using a two-step reaction. The first step involves the reaction of AMP with trifluoroacetic anhydride (TFA) to form the trifluoroacetylated adenosine derivative. The second step involves the reaction of the trifluoroacetylated adenosine derivative with hexyl bromide to form N-[6-(2,2,2-Trifluoroacetamido)hexyl]adenosine 5'-(dihydrogen phosphate).

properties

IUPAC Name

[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-[6-[(2,2,2-trifluoroacetyl)amino]hexylamino]purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26F3N6O8P/c19-18(20,21)17(30)23-6-4-2-1-3-5-22-14-11-15(25-8-24-14)27(9-26-11)16-13(29)12(28)10(35-16)7-34-36(31,32)33/h8-10,12-13,16,28-29H,1-7H2,(H,23,30)(H,22,24,25)(H2,31,32,33)/t10-,12-,13-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUBNWZPAWLZDDJ-XNIJJKJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)NCCCCCCNC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)NCCCCCCNC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26F3N6O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10708686
Record name N-[6-(2,2,2-Trifluoroacetamido)hexyl]adenosine 5'-(dihydrogen phosphate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10708686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

542.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[6-(2,2,2-Trifluoroacetamido)hexyl]adenosine 5'-(dihydrogen phosphate)

CAS RN

66060-76-2
Record name N-[6-(2,2,2-Trifluoroacetamido)hexyl]adenosine 5'-(dihydrogen phosphate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10708686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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